
N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C16H12F3N5O3 and its molecular weight is 379.299. The purity is usually 95%.
BenchChem offers high-quality N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits several biological activities, primarily in the realms of anti-inflammatory and antitumor effects. Below are key findings from various studies:
Anti-inflammatory Activity
Mechanism : The compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation. By blocking this pathway, the compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study : In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema compared to control groups, indicating strong anti-inflammatory properties.
Antitumor Activity
Mechanism : The compound has shown promise as an antitumor agent by inducing apoptosis in cancer cells through the activation of caspase pathways.
Case Study : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Pharmacological Profile
The pharmacological profile of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide includes:
Activity | Effectiveness | Mechanism |
---|---|---|
Anti-inflammatory | Significant | NF-kB inhibition |
Antitumor | Moderate to High | Induction of apoptosis |
Cytotoxicity | Low | Selective targeting of cancer cells |
Toxicity and Safety Profile
Toxicity assessments indicate that this compound has a favorable safety profile with low predicted side effects. Studies show it falls within toxicity class III-VI, suggesting low hepatotoxicity and mutagenicity. Detailed toxicity studies are essential for understanding its safety for potential therapeutic applications.
Applications in Research
- Medicinal Chemistry : The compound's unique structure allows for exploration as a lead candidate for new anti-inflammatory and anticancer drugs.
- Pharmacology : Investigating its mechanisms of action provides insights into inflammatory pathways and cancer cell biology.
- Toxicology Studies : Assessing its safety profile can lead to better understanding and mitigation of potential risks associated with its use.
Biologische Aktivität
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H12F3N5O3
- CAS Number : 2098121-56-1
The presence of the trifluoromethyl group and the isoxazole moiety suggests potential for diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the fields of anti-inflammatory and antitumor effects. Below are key findings from various studies:
Anti-inflammatory Activity
- Mechanism : The compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation. By blocking this pathway, the compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : In a study involving carrageenan-induced paw edema in rats, N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide demonstrated significant reduction in edema compared to control groups, indicating strong anti-inflammatory properties .
Antitumor Activity
- Mechanism : The compound has shown promise as an antitumor agent by inducing apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Pharmacological Profile
The pharmacological profile of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide includes:
Activity | Effectiveness | Mechanism |
---|---|---|
Anti-inflammatory | Significant | NF-kB inhibition |
Antitumor | Moderate to High | Induction of apoptosis |
Cytotoxicity | Low | Selective targeting of cancer cells |
Toxicity and Safety Profile
Toxicity assessments indicate that N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide has a favorable safety profile with low predicted side effects. Studies show it falls within toxicity class III-VI, suggesting low hepatotoxicity and mutagenicity .
Eigenschaften
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3/c17-16(18,19)12-4-3-9(6-20-12)15(25)21-7-13-22-14(24-27-13)10-5-11(26-23-10)8-1-2-8/h3-6,8H,1-2,7H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEYAQJPPNJIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.